![molecular formula C24H28N2O5 B2996488 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637746-86-2](/img/structure/B2996488.png)
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or 2H-chromene) moiety bearing a ketone group at the 4-position . The presence of the 3,4-dimethoxyphenyl and 4-methylpiperazin-1-yl groups could impart unique properties to this compound, potentially influencing its reactivity, polarity, and interactions with biological targets.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity, while mass spectrometry can provide information about the molecular weight of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethoxyphenyl and methylpiperazinyl groups could impact the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Research has demonstrated that derivatives of the compound, synthesized through the process of reductive amination, exhibit significant antimicrobial and antifungal activities. These activities have been validated through in vitro screenings, comparing the efficacy of these compounds against standard antibiotics and antifungals. Further, molecular docking studies have helped in understanding the interaction of these compounds with target proteins, suggesting a potential mechanism of action that contributes to their antimicrobial effectiveness (Mandala et al., 2013).
Catalysis in Synthesis of Organic Compounds
In the domain of synthetic chemistry, silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been employed as an efficient solid base catalyst for the preparation of various organic compounds, including 4H-pyran derivatives. This catalytic process has been highlighted for its recyclability and efficiency in synthesizing a series of compounds under mild reaction conditions, showcasing the versatility of derivatives related to the compound in facilitating organic transformations (Niknam et al., 2013).
Antioxidant and Radical Scavenging Activity
The antioxidant properties of certain derivatives have been thoroughly investigated, revealing that some exhibit significant radical scavenging activities. This is particularly evident in the study of bis-coumarins, where the antioxidant activity has been assessed against various reactive species. The structure-activity relationship analysis suggests that certain structural features in these derivatives enhance their antioxidant capabilities, presenting them as potential candidates for further exploration in oxidative stress-related therapeutic interventions (Kancheva et al., 2010).
Neuroprotective Effects in Ischemia
A novel synthetic derivative of coumarin, specifically designed for its neuroprotective roles, has shown promise in protecting against cell loss and spatial learning impairments resulting from transient global ischemia. This highlights the therapeutic potential of such compounds in treating or mitigating the effects of cerebral ischemic injury, opening avenues for new treatments based on chemical derivatives of the compound under discussion (Zuo et al., 2015).
Anticholinesterase Activity
Research into the anticholinesterase activity of chromen-4-one derivatives has yielded promising results, with certain synthesized compounds showing inhibitory activity against butyrylcholinesterase. This suggests potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. The development of these derivatives, through the optimization of synthetic routes, further underscores the compound's versatility and potential in medicinal chemistry (Filippova et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15-22(16-5-8-20(29-3)21(13-16)30-4)23(28)17-6-7-19(27)18(24(17)31-15)14-26-11-9-25(2)10-12-26/h5-8,13,27H,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNWOXAYYWPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

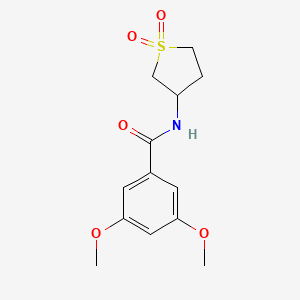
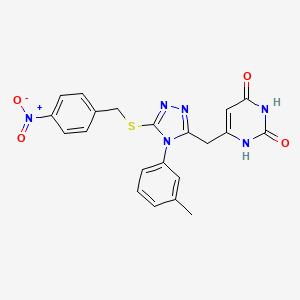
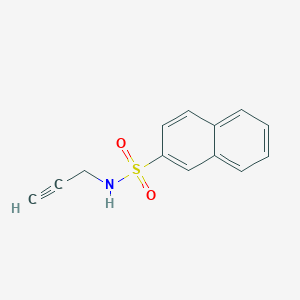
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)
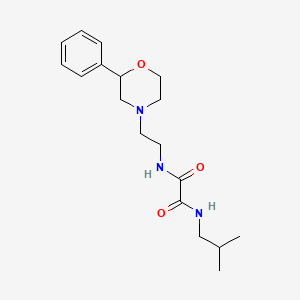
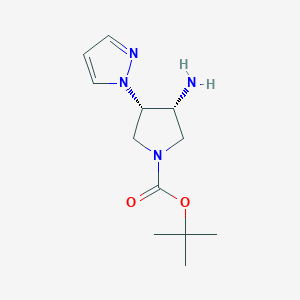

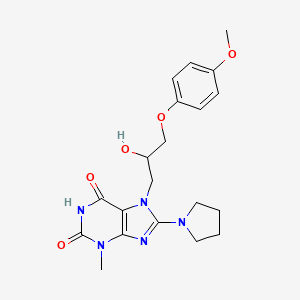
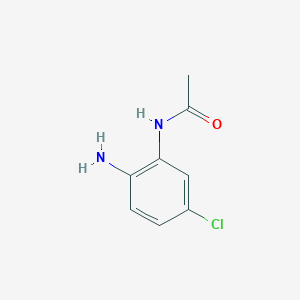
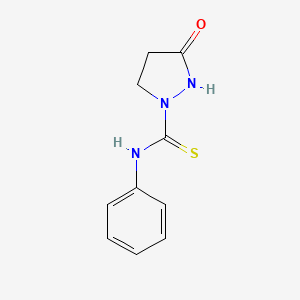
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2996425.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996426.png)
![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2996427.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)